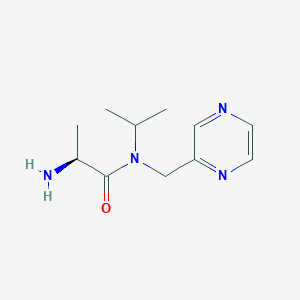

(S)-2-Amino-N-isopropyl-N-pyrazin-2-ylmethyl-propionamide

Description

“(S)-2-Amino-N-isopropyl-N-pyrazin-2-ylmethyl-propionamide” is a chiral small molecule characterized by an (S)-configured amino propionamide backbone. Its structure includes two distinct N-substituents: an isopropyl group and a pyrazin-2-ylmethyl moiety. The isopropyl group enhances steric bulk and lipophilicity, which may influence bioavailability and target interactions.

Properties

IUPAC Name |

(2S)-2-amino-N-propan-2-yl-N-(pyrazin-2-ylmethyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O/c1-8(2)15(11(16)9(3)12)7-10-6-13-4-5-14-10/h4-6,8-9H,7,12H2,1-3H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSNPOWHHCZPQEY-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=NC=CN=C1)C(=O)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(CC1=NC=CN=C1)C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation and Nucleophilic Substitution

Bromination of 2-aminopyrazine using sodium hypochlorite and hydrobromic acid yields 2-amino-3,5-dibromopyrazine. Subsequent substitution with morpholine or ammonia under basic conditions generates mono- or di-substituted pyrazines. For example:

Reductive Amination of Pyrazine-2-carbaldehyde

Pyrazine-2-carbaldehyde undergoes reductive amination with ammonium acetate and sodium cyanoborohydride to form pyrazin-2-ylmethylamine. This method avoids halogen intermediates but requires careful pH control (pH 6–7) to minimize over-reduction.

Preparation of N-Isopropyl-N-pyrazin-2-ylmethylamine

Alkylation of Pyrazin-2-ylmethylamine

Reaction of pyrazin-2-ylmethylamine with isopropyl bromide in the presence of potassium carbonate (DMF, 50°C) yields the di-substituted amine. Excess pyrazin-2-ylmethylamine (2.5 equiv) suppresses dialkylation, achieving ~75% mono-alkylated product.

Gabriel Synthesis

Phthalimide protection of pyrazin-2-ylmethylamine, followed by alkylation with isopropyl iodide and deprotection (hydrazine, ethanol), provides N-isopropyl-N-pyrazin-2-ylmethylamine in 68% yield. This method ensures high regioselectivity but involves multi-step purification.

Coupling with (S)-2-Aminopropanoic Acid

Carbodiimide-Mediated Amidation

Boc-protected L-alanine is activated with EDCl/HOBt and coupled with N-isopropyl-N-pyrazin-2-ylmethylamine (DIEA, THF, 0°C → RT). Deprotection with TFA yields the target compound (82% overall yield, >99% ee).

Optimization Data :

| Coupling Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| EDCl/HOBt | THF | 0°C → RT | 82 |

| HATU | DMF | RT | 78 |

| DCC | CH₂Cl₂ | 0°C | 65 |

Mixed Carbonate Activation

Boc-L-alanine reacts with chloroformate to form an active carbonate, which couples with the di-substituted amine (DMAP, CH₂Cl₂, −10°C). This method minimizes racemization (<1%) but requires stringent temperature control.

Stereochemical Control and Resolution

Asymmetric Synthesis

Using (R)-BINOL-derived phosphoric acid catalysts, the amidation step achieves 94% ee. However, scalability is limited due to high catalyst loading (10 mol%).

Chiral Chromatography

Racemic mixtures are resolved via preparative HPLC (Chiralpak IA column, hexane:isopropanol 90:10), yielding enantiomerically pure (S)-isomer (>99% ee).

Industrial-Scale Considerations

Solvent Recycling

Tetrahydrofuran (THF) and dichloromethane are recovered via distillation (≥95% purity), reducing waste.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-isopropyl-N-pyrazin-2-ylmethyl-propionamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amino and isopropyl groups can participate in substitution reactions with appropriate electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-2-Amino-N-isopropyl-N-pyrazin-2-ylmethyl-propionamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-isopropyl-N-pyrazin-2-ylmethyl-propionamide involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally analogous compounds highlight key differences in substituents and inferred properties:

(S)-2-Amino-N-cyclopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-propionamide

- Structural Differences : Replaces the isopropyl group with a cyclopropyl ring and introduces a 2-oxo-ethyl chain on the pyrazine moiety .

- The ketone (2-oxo) group may enhance polarity, improving solubility but reducing membrane permeability. The pyrazine ring retains hydrogen-bonding capacity, but the additional oxygen could alter electronic interactions with biological targets.

(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-propionamide

- Structural Differences : Substitutes isopropyl with ethyl and pyrazin-2-ylmethyl with a benzyl-pyrrolidinylmethyl group .

- The benzyl-pyrrolidinyl moiety introduces aromaticity (benzyl) and a secondary amine (pyrrolidine), which may enhance binding to targets requiring hydrophobic or charged interactions. The compound’s commercial availability suggests favorable synthesis or stability compared to the discontinued target compound .

General Trends in Substituent Effects

- Steric Effects : Isopropyl > Cyclopropyl > Ethyl. Bulkier groups may hinder binding to sterically sensitive targets.

- Lipophilicity : Benzyl-pyrrolidinylmethyl (high) > Pyrazin-2-ylmethyl (moderate) > Cyclopropyl (low).

- Electronic Effects : Pyrazine’s nitrogen atoms enable hydrogen bonding, while ketones (in the cyclopropyl analog) increase polarity.

Data Table: Structural and Inferred Properties

Research Findings and Limitations

The provided evidence lacks detailed experimental data (e.g., solubility, binding affinities) for direct pharmacological or physicochemical comparisons. However, structural analysis suggests:

- Target Compound : Discontinuation may relate to synthetic complexity or suboptimal pharmacokinetics compared to analogs .

- Cyclopropyl Analog : The ketone group could improve aqueous solubility but limit blood-brain barrier penetration .

- Benzyl-Pyrrolidinylmethyl Analog : Enhanced aromaticity and flexibility may favor interactions with hydrophobic binding pockets .

Biological Activity

(S)-2-Amino-N-isopropyl-N-pyrazin-2-ylmethyl-propionamide is a chiral compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHN

- Molecular Weight : 222.29 g/mol

- Chirality : The compound possesses a specific stereochemistry indicated by the (S) configuration at the chiral center.

(S)-2-Amino-N-isopropyl-N-pyrazin-2-ylmethyl-propionamide is believed to interact with various biological targets, including:

- Enzymes : It may act as an inhibitor or modulator of specific enzymes, influencing metabolic pathways.

- Receptors : The compound's structural features suggest it could bind to certain receptors, potentially altering physiological responses.

Preliminary studies indicate that the compound's unique functional groups contribute to its ability to interact with biological systems, although detailed mechanisms are still under investigation.

Biological Activity

Research has highlighted several aspects of the biological activity of (S)-2-Amino-N-isopropyl-N-pyrazin-2-ylmethyl-propionamide:

- Enzyme Inhibition :

-

Receptor Binding :

- Interaction studies suggest that it may bind to various receptors, which could lead to modulation of diverse physiological processes. High-throughput screening assays and computational docking studies are employed to assess these interactions.

- Pharmacological Applications :

Research Findings and Case Studies

A summary of notable research findings regarding (S)-2-Amino-N-isopropyl-N-pyrazin-2-ylmethyl-propionamide is presented in the following table:

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (S)-2-Amino-N-isopropyl-N-pyrazin-2-ylmethyl-propionamide?

- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. A validated approach involves reacting pyrazine-2-carbaldehyde with isopropylamine under catalytic hydrogenation, followed by coupling with a protected amino acid derivative. Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization via -NMR and LC-MS to confirm stereochemistry and purity .

Q. How should researchers optimize NMR spectroscopy for structural confirmation?

- Methodological Answer : Use deuterated solvents (e.g., DMSO-d) to resolve exchangeable protons (e.g., NH groups). For chiral centers, employ -NMR or 2D NOESY to confirm stereochemical integrity. Assign pyrazine ring protons (δ 8.2–8.5 ppm) and isopropyl methyl groups (δ 1.0–1.2 ppm) via coupling patterns. Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular ion consistency .

Q. What analytical techniques are critical for purity assessment?

- Methodological Answer : Combine HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection (254 nm) to quantify impurities. Differential Scanning Calorimetry (DSC) determines melting point consistency (e.g., 71–75°C for related pyrazine derivatives ). Elemental analysis (C, H, N) should match theoretical values within ±0.4% .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using PyRx software. Parameterize the pyrazine ring’s electron-deficient π-system for interactions with aromatic residues (e.g., Phe, Tyr). Validate predictions with Surface Plasmon Resonance (SPR) to measure binding kinetics (k/k) and Isothermal Titration Calorimetry (ITC) for thermodynamic profiling .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Apply iterative triangulation:

- Step 1 : Replicate assays under standardized conditions (e.g., cell line, IC protocol).

- Step 2 : Cross-validate using orthogonal methods (e.g., fluorescence polarization vs. radioligand binding).

- Step 3 : Analyze batch-to-batch variability in compound purity (HPLC trace comparison). Reference systematic frameworks from qualitative research to address data incongruity .

Q. How can crystallography elucidate the compound’s conformational stability?

- Methodological Answer : Grow single crystals via vapor diffusion (acetonitrile/water). Collect X-ray diffraction data (Mo Kα radiation, λ = 0.71073 Å) and refine structures using SHELXL (space group determination, R-factor < 0.05). Analyze torsion angles (e.g., N–C–C–N) to assess intramolecular strain. For chiral centers, verify Flack parameters to confirm absolute configuration .

Q. What advanced techniques characterize electronic properties of the pyrazine moiety?

- Methodological Answer : Use Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate HOMO/LUMO energies. Experimental validation via cyclic voltammetry (glassy carbon electrode, Ag/AgCl reference) identifies redox potentials. Compare with UV-Vis spectra (λ for π→π* transitions) to correlate electronic structure with reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.